![molecular formula C6H3ClN4O2 B6299625 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine CAS No. 2021203-20-1](/img/structure/B6299625.png)
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H3ClN4O2 . It has a molecular weight of 198.57 . The compound is a light yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is 1S/C6H3ClN4O2/c7-4-2-1-3-5 (8-4)6 (10-9-3)11 (12)13/h1-2H, (H,9,10) . This indicates the presence of a chlorine atom, a nitro group, and a pyrazolo[4,3-b]pyridine ring in the molecule .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a light yellow solid at room temperature . It has a molecular weight of 198.57 .Scientific Research Applications
- Researchers have explored 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine as a potential NNRTI. These inhibitors play a crucial role in antiretroviral therapy for HIV by targeting the reverse transcriptase enzyme, thus preventing viral replication .
- ITK inhibitors are investigated for their immunomodulatory effects. 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine has shown promise in inhibiting ITK, which could have implications in autoimmune diseases and cancer immunotherapy .
- TRPA1 channels are involved in pain perception and inflammation. This compound has been studied as a potential antagonist for TRPA1, offering insights into pain management and sensory signaling .
- CRF1 antagonists are relevant in stress-related disorders. 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine has been explored as a CRF1 antagonist, potentially impacting anxiety, depression, and other stress-related conditions .
- Structural analogs of pyrazolo[4,3-b]pyridines, including this compound, hold promise for CNS drug development. They may act as modulators of neurotransmitter systems, influencing neurological disorders like Alzheimer’s disease and epilepsy .
- Pyrazolo[4,3-b]pyridines have been investigated for their antibacterial activity. While specific studies on 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine are limited, its structural features suggest potential antibacterial effects .
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibitors
Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) Antagonists
Corticotropin-Releasing Factor Receptor Type-1 (CRF1) Antagonists
Central Nervous System (CNS) Drug Development
Antibacterial Properties
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been extensively studied . They have been found to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they could influence pathways involving these bases .
Result of Action
Pyrazolo[3,4-b]pyridines have been associated with a variety of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
5-chloro-3-nitro-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(8-4)6(10-9-3)11(12)13/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXEWQLZXWKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine |
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